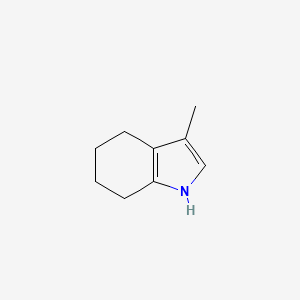

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Description

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKQZBFWQRZNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-4,5,6,7-tetrahydro-1H-indole: Structural Profiling, Mechanistic Synthesis, and Applications in Advanced Materials

Executive Summary

As Application Scientists, we frequently encounter the need for highly nucleophilic, sterically tunable pyrrole derivatives in both medicinal chemistry and materials science. The 3-methyl-4,5,6,7-tetrahydro-1H-indole scaffold offers a unique structural solution. The fusion of a saturated cyclohexane ring to a pyrrole core increases the electron density of the aromatic system via inductive effects while simultaneously introducing significant steric bulk. This technical guide provides an in-depth analysis of the physicochemical properties, a self-validating synthetic workflow based on the Knorr condensation, and the molecule's advanced applications in synthesizing conformationally restricted BODIPY dyes.

Structural & Physicochemical Profiling

Understanding the baseline properties of this compound is critical for predicting its reactivity. The aliphatic ring fusion makes the C2 position of the pyrrole exceptionally nucleophilic, priming it for electrophilic aromatic substitution.

Below is a consolidated profile of the core molecule and its primary synthetic precursor 1.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 14006-85-0 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| SMILES | CC1=CNC2=C1CCCC2 |

| XLogP (Predicted) | ~2.3 |

| Key Precursor (Ester) | Ethyl this compound-2-carboxylate (CAS: 37945-37-2) 2 |

Mechanistic Synthesis Workflows: The Modified Knorr Condensation

Rationale and Causality

Direct synthesis of the unsubstituted tetrahydroindole core is notoriously sensitive to oxidative degradation. Therefore, constructing the pyrrole ring via a reductive, modified Knorr-type condensation to form a stable ester intermediate is the most robust strategy . The ester acts as a protecting group for the highly reactive C2 position, allowing for safe isolation and purification before final decarboxylation.

Step-by-Step Protocol (Self-Validating System)

To ensure reproducibility, this protocol is designed as a self-validating system, incorporating observable physical milestones that confirm the success of each step without requiring immediate complex analytical instrumentation.

-

Preparation of the Reductive Environment: Dissolve 2-acetylcyclohexanone (1,3-dicarbonyl equivalent) in glacial acetic acid.

-

Causality: The acidic medium serves a dual purpose: it acts as the primary solvent and provides the necessary protons for the subsequent zinc-mediated reduction.

-

-

In Situ Oxime Reduction: Slowly add diethyl 2-(hydroxyimino)malonate followed by Zinc dust under vigorous stirring.

-

Causality & Validation: The oxime is reduced to an aminomalonate intermediate. The slow addition is critical to manage the exothermic nature of the reduction. Validation Checkpoint: The crystallization of Zn(OAc)₂ in the reaction mixture serves as an internal visual indicator that the reduction is proceeding effectively.

-

-

Condensation & Cyclization: Allow the mixture to stir. The aminomalonate undergoes nucleophilic attack on the carbonyl carbon of 2-acetylcyclohexanone, followed by dehydration to form the pyrrole ring.

-

Validation Checkpoint: Pouring the mixture into ice water causes the intermediate (ethyl this compound-2-carboxylate) to precipitate as a filterable solid.

-

-

Saponification & Decarboxylation: Hydrolyze the ester using aqueous NaOH under reflux, yielding the carboxylic acid. Following acidification, heat the isolated acid to drive thermal decarboxylation.

-

Validation Checkpoint: Heating results in the evolution of CO₂ gas. The complete cessation of bubbling is a direct, observable endpoint indicating full conversion to the C2-unsubstituted this compound core.

-

Fig 1. Mechanistic workflow of the modified Knorr synthesis and subsequent decarboxylation.

Chemical Reactivity & Applications in Materials Science

Conformationally Restricted BODIPY Dyes

Standard BODIPY (4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene) dyes often suffer from non-radiative energy loss due to the free rotation of their meso-substituents. By utilizing this compound as the pyrrolic building block, chemists can engineer highly superior fluorophores 3.

The Causality of Fluorescence Enhancement: The fused cyclohexane rings create severe steric hindrance around the meso-position of the resulting dipyrromethene. This steric bulk restricts the rotation of the meso-aryl group, locking the molecule into a rigid conformation. This rigidity minimizes non-radiative decay pathways, significantly boosting the fluorescence quantum yield and extending the

Fig 2. Synthesis of conformationally restricted BODIPY dyes via dipyrrin chelation.

Biological and Agricultural Biomarkers

Beyond synthetic materials, tetrahydroindole derivatives appear in complex biological matrices. Recent metabolomic profiling of agricultural models, specifically soybean varieties infected by Fusarium oxysporum, identified ethyl this compound-2-carboxylate as a distinct volatile metabolite 4. Its presence serves as a biomarker for tracking metabolic shifts during pathogenic stress, highlighting the diverse biological footprint of this bicyclic scaffold.

References

-

PubChemLite: this compound Université du Luxembourg[Link]

-

Product Class 13: 1H-Pyrroles (Synthesis via Knorr Condensation) Thieme Connect[Link]

-

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations ResearchGate [Link]

-

Metabolism of volatile metabolites in soybean varieties infected by Fusarium oxysporum Journal of Wildlife and Biodiversity[Link]

Sources

Escaping Flatland: A Comparative Analysis of 3-Methylindole and Tetrahydroindole Derivatives in Pharmacology and Toxicology

Executive Summary & Structural Dichotomy

The indole nucleus is one of the most ubiquitous pharmacophores in nature and synthetic chemistry. However, the degree of saturation within the bicyclic system profoundly dictates its physicochemical properties, metabolic fate, and therapeutic utility. This technical guide explores the fundamental differences between 3-methylindole (skatole) —a fully aromatic, naturally occurring metabolite—and tetrahydroindole (THI) derivatives , which are partially saturated, synthetic scaffolds increasingly utilized in modern drug discovery.

The core divergence lies in their molecular geometry and electronic distribution. 3-Methylindole is a planar, fully conjugated 10-

3-Methylindole (Skatole): Metabolic Liability and Bioactivation

3-Methylindole (3MI) is a product of tryptophan fermentation by gut microbiota. While it functions as a signaling molecule and a partial Aryl Hydrocarbon Receptor (AhR) agonist[3], it is infamous for its acute pneumotoxicity in ruminants and its cytotoxic effects on human bronchial epithelial cells[4][5].

The Mechanism of Toxicity

The toxicity of 3MI is not inherent to the parent molecule but is entirely dependent on cytochrome P450-mediated bioactivation. In pulmonary tissues, lung-specific enzymes—primarily CYP2F1 , alongside CYP2A13 and CYP4B1—catalyze the dehydrogenation of 3MI[5][6]. In hepatic tissues, CYP2A6 and CYP2E1 play significant roles[7].

This enzymatic oxidation converts 3MI into 3-methyleneindolenine , a highly reactive, electrophilic intermediate. Because the fully aromatic indole ring provides the necessary conjugation to stabilize the transition state, this dehydrogenation occurs rapidly. The resulting electrophile covalently binds to critical cellular macromolecules (proteins and DNA), initiating lipid peroxidation, glutathione depletion, and ultimately, cellular apoptosis[3][6].

Caption: CYP450-mediated bioactivation of 3-methylindole into the pneumotoxic 3-methyleneindolenine.

Tetrahydroindole Derivatives: Privileged Scaffolds in Drug Design

To harness the binding affinity of the indole scaffold while mitigating the toxicity associated with reactive intermediates like 3-methyleneindolenine, medicinal chemists utilize tetrahydroindole (THI) derivatives[2]. By saturating the benzene ring (e.g., 4,5,6,7-tetrahydroindole), the molecule loses its extended

Pharmacological Advantages

-

Prevention of Toxic Bioactivation: The lack of a fully aromatic

-system prevents the facile dehydrogenation that plagues 3-methylindole. The -

Target Specificity via 3D Conformation: The non-planar nature of the THI scaffold allows it to access binding pockets that flat aromatic indoles cannot. For example, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have emerged as potent anti-HCV agents , effectively inhibiting the cellular replication of HCV genotypes 1b and 2a by targeting subgenomic replicons without the cytotoxicity seen in planar analogs[1][8].

-

Anticancer Applications: THI derivatives have been successfully designed as tubulin polymerization inhibitors. By mimicking the steric bulk of colchicine, these derivatives bind with high affinity to the colchicine binding pocket of tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cell lines (e.g., MCF-7 and A549)[2].

Caption: Standard workflow for the synthesis and screening of tetrahydroindole derivatives.

Quantitative and Structural Comparison

The following table summarizes the fundamental physicochemical and biological differences between the two classes, highlighting why THI derivatives are preferred in modern therapeutics.

| Feature | 3-Methylindole (Skatole) | 4,5,6,7-Tetrahydroindole Derivatives |

| Aromaticity | Fully aromatic (10 | Partially saturated (Pyrrole ring only) |

| Carbon Hybridization | All | Mix of |

| 3D Geometry | Planar ("Flatland") | Non-planar (Half-chair/boat fused ring) |

| Primary Metabolic Route | CYP2F1/CYP2A6 dehydrogenation | Aliphatic oxidation / Phase II conjugation |

| Reactive Intermediate | 3-Methyleneindolenine (Highly Toxic) | None (Conjugation is disrupted) |

| Primary Application | Olfactory/Flavoring (low conc.), Toxin | Antiviral (HCV), Anticancer (Tubulin) |

Experimental Methodologies

To ensure scientific rigor, the following protocols detail the self-validating workflows used to study the metabolism of 3MI and the synthesis of THI derivatives.

Protocol A: In Vitro Assessment of 3-Methylindole Bioactivation (Microsomal Trapping Assay)

Purpose: To validate the CYP450-dependent formation of the toxic 3-methyleneindolenine intermediate using a self-validating control system[5][6].

-

Preparation: Thaw human lung microsomes (HLM) or recombinant CYP2F1 on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Reaction Mixture: Combine 1 mg/mL microsomal protein, 100

M 3-methylindole, and 5 mM N-acetylcysteine (NAC) or Glutathione (GSH) as the trapping agent. -

Self-Validating Control: In a parallel control tube, pre-incubate the mixture with 1 mM 1-aminobenzotriazole (ABT) , a suicide inhibitor of CYP450 enzymes, for 15 minutes. Causality note: If the trapped adduct is absent in this control, the bioactivation is definitively CYP450-dependent.

-

Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS, monitoring for the specific mass transition of the NAC-3-methyleneindolenine adduct.

Protocol B: Synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole Scaffolds

Purpose: To synthesize sterically hindered THI derivatives for antiviral screening using a scalable, one-pot sequence[1].

-

Epoxide Opening: React 1-ethynylcyclohexene oxide with a selected primary amine (e.g., benzylamine) in the presence of a mild Lewis acid catalyst (e.g.,

) in acetonitrile at 60°C until complete conversion is observed via TLC. -

One-Pot Sonogashira Coupling: To the same reaction vessel, add iodobenzene (1.2 eq),

(5 mol%), CuI (10 mol%), and triethylamine (2.0 eq). -

Cyclization: Elevate the temperature to 80°C. The intermediate undergoes a Sonogashira cross-coupling followed by a spontaneous 5-endo-dig cyclization. Causality note: The alkyne activation by the palladium/copper system forces the nucleophilic attack of the amine nitrogen, forming the pyrrole ring while preserving the

carbons of the cyclohexane ring. -

Purification: Quench with water, extract with ethyl acetate, dry over

, and purify via silica gel column chromatography to yield the 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Basicity and pKa of 3-methyl-4,5,6,7-tetrahydro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the basicity and pKa values of 3-methyl-4,5,6,7-tetrahydro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. Understanding the ionization properties of such molecules is paramount in drug discovery and development, as it profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.[1][2][3] This document will delve into the structural factors governing the basicity of this molecule, provide a reasoned estimation of its pKa, and detail both experimental and computational methodologies for its precise determination.

Introduction: The Critical Role of pKa in Drug Development

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[2] For a basic compound like this compound, the relevant value is the pKa of its conjugate acid. This value determines the ratio of the protonated (cationic) to the neutral form of the molecule at physiological pH (typically around 7.4). This ionization state is a key determinant of:

-

Solubility: Ionized forms are generally more water-soluble, which can impact formulation and bioavailability.

-

Permeability: The neutral form of a molecule is typically more lipophilic and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2]

-

Target Binding: The charge state of a drug can be crucial for its interaction with its biological target, for instance, through the formation of salt bridges.[3]

-

Pharmacokinetics: The overall ADME properties of a drug are heavily influenced by its pKa.[3][4]

Therefore, an accurate understanding and, where necessary, modulation of a molecule's pKa is a cornerstone of rational drug design.[2][4]

Structural Analysis and Basicity of this compound

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyrrole ring. Several structural features contribute to this basicity:

-

The Tetrahydroindole Core: Unlike the aromatic indole, where the nitrogen's lone pair is significantly delocalized within the 10-π electron system, the hydrogenation of the benzene ring to a cyclohexane in the tetrahydroindole scaffold partially localizes the nitrogen's lone pair. This makes the nitrogen more available for protonation, rendering 4,5,6,7-tetrahydro-1H-indole significantly more basic than indole itself. The pKa of protonated indole is approximately -3.6, indicating it is a very weak base. In contrast, the tetrahydroindole system is more akin to a substituted pyrrole.

-

The Pyrrole-like Nitrogen: The nitrogen atom in the five-membered ring is part of a pyrrole-like system. In unsubstituted pyrrole, the lone pair is involved in the aromatic sextet, which makes it a very weak base, with reported pKa values for its conjugate acid ranging from approximately -3.8 to 0.4. The more positive value is associated with the formation of the pyrrolium ion.

-

The 3-Methyl Substituent: The methyl group at the 3-position is an electron-donating group through an inductive effect. This increases the electron density within the pyrrole ring, further enhancing the availability of the nitrogen's lone pair for protonation and thereby increasing the basicity of the molecule. The effect of alkyl substitution on the basicity of pyrrole is substantial; for instance, tetramethylpyrrole has a conjugate acid pKa of +3.7, a significant increase from unsubstituted pyrrole.

Protonation Equilibrium

The protonation equilibrium for this compound can be visualized as follows:

Caption: Protonation equilibrium of this compound.

Estimated pKa Value

While no experimentally determined pKa value for this compound has been found in the reviewed literature, a scientifically sound estimation can be made based on the pKa of structurally related compounds.

| Compound | pKa of Conjugate Acid | Rationale for Comparison |

| Pyrrole | ~ -3.8 to 0.4 | The core N-heterocycle, but with full aromaticity. |

| Pyrrolidine | 11.27 | The fully saturated analog, representing a non-aromatic secondary amine. |

| Tetramethylpyrrole | 3.7 | Demonstrates the significant increase in basicity due to alkyl substitution. |

Given that 4,5,6,7-tetrahydro-1H-indole is more basic than pyrrole due to reduced aromaticity, and that the 3-methyl group will further increase basicity, it is reasonable to predict that the pKa of the conjugate acid of this compound will be significantly higher than that of pyrrole. Considering the substantial effect of multiple methyl groups on the pKa of tetramethylpyrrole, a single methyl group on the tetrahydroindole scaffold is expected to have a noticeable, albeit smaller, base-strengthening effect.

Estimated pKa: Based on these considerations, the pKa of the conjugate acid of this compound is estimated to be in the range of 2.0 to 4.0 . This positions it as a weak base, with its basicity being considerably greater than indole but less than that of a simple secondary amine like pyrrolidine.

Experimental Determination of pKa

For definitive characterization, experimental determination of the pKa is essential. The following are standard and reliable methods.

Potentiometric Titration

This classic method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

Principle: A solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Self-Validation: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and the precise determination of the equivalence point. Calibration of the pH meter with standard buffers before and after the experiment is crucial.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation.

Principle: The UV-Vis spectrum of this compound is recorded in a series of buffer solutions with different, precisely known pH values. The changes in absorbance at one or more wavelengths are then plotted against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[5][6][7]

Experimental Workflow:

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Causality: The choice of wavelengths for analysis is critical and should correspond to regions of the spectrum where the absorbance difference between the protonated and neutral forms is maximal to ensure a high signal-to-noise ratio.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for pKa determination, especially for complex molecules, as it can monitor the protonation state of specific atoms.

Principle: The chemical shifts of protons (or other NMR-active nuclei like ¹³C or ¹⁵N) adjacent to the nitrogen atom in this compound will change as a function of the solution's pH. By recording NMR spectra in a series of buffers of varying pH, a plot of chemical shift versus pH can be generated. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[3][8]

Self-Validation: The consistency of the pKa value determined from monitoring different protons within the molecule provides an internal validation of the measurement.

Step-by-Step Protocol (NMR Titration):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., D₂O or a mixture of D₂O and a co-solvent like DMSO for less soluble compounds). Prepare a series of buffer solutions of known pH (or pD) values.

-

NMR Tube Preparation: For each pH point, mix a precise volume of the stock solution with a precise volume of the buffer in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters (temperature, number of scans).

-

Data Processing: Process the spectra and accurately measure the chemical shifts of the protons of interest (e.g., the proton at the 2-position and the N-H proton).

-

Data Analysis: Plot the chemical shift of each selected proton against the pH. Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

Computational pKa Prediction

In silico methods are invaluable in early-stage drug discovery for high-throughput screening and for providing theoretical insights.

Principle: Density Functional Theory (DFT) is a common quantum mechanical method used for pKa prediction. The pKa is calculated based on the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[9]

Methodology:

-

Structure Optimization: The 3D structures of both the neutral (B) and protonated (BH⁺) forms of this compound are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Solvation Model: An implicit solvation model, such as the SMD model, is used to simulate the aqueous environment. For higher accuracy, explicit water molecules can be included in the calculation.

-

Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.

-

pKa Calculation: The pKa is then calculated using a thermodynamic cycle, which relates the gas-phase acidity to the solution-phase pKa.

Logical Framework for DFT-based pKa Calculation:

Caption: Logical workflow for DFT-based pKa prediction.

Trustworthiness: The reliability of computational predictions is highly dependent on the chosen level of theory (functional and basis set) and the solvation model. Validation against experimental data for a set of structurally similar compounds is crucial for establishing the accuracy of the chosen computational protocol.[9]

Conclusion

The basicity of this compound is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, its basicity is significantly greater than that of indole, with an estimated conjugate acid pKa in the range of 2.0 to 4.0. For definitive characterization, experimental methods such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are recommended. Complementary computational studies using DFT can provide further insights and predictive power. A thorough understanding and precise measurement of the pKa of this and related molecules are indispensable for the successful optimization of their drug-like properties.

References

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Pion. What is pKa and how is it used in drug development? (2023). [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). [Link]

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460 (2012). [Link]

-

Al Khzem, A. H., & Alturki, M. S. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237 (2025). [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Croatica Chemica Acta. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (1999). [Link]

-

Royal Society of Chemistry. On the automated determination of pKa by NMR in DMSO : water mixtures. [Link]

-

ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

YouTube. How to find Pka of compound using UV visible spectroscopy. (2022). [Link]

-

National Institutes of Health. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]

-

studylib.net. NMR Spectroscopy for pKa Determination: Lab Manual. [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. datapdf.com [datapdf.com]

- 9. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solvation Profiles and Solubility Dynamics of 3-Methyl-4,5,6,7-tetrahydro-1H-indole in Organic Media

Executive Summary

For researchers in materials science and synthetic pharmacology, understanding the solvation thermodynamics of complex heterocyclic compounds is a prerequisite for scalable reaction design. 3-Methyl-4,5,6,7-tetrahydro-1H-indole is a critical building block used in the synthesis of advanced optoelectronic materials (such as BODIPY dyes) and high-resistance organic semiconductors. This technical guide provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By examining the molecular architecture, detailing a self-validating experimental protocol for solubility determination, and mapping empirical data, this whitepaper serves as a definitive resource for optimizing solvent selection in downstream synthetic workflows.

Molecular Architecture and Solvation Thermodynamics

The solubility behavior of this compound is dictated by its amphiphilic-like structural duality. The molecule consists of two distinct domains:

-

The Pyrrole Core: The nitrogen atom features an N-H bond that acts as a strong hydrogen-bond donor. This localized polarity makes the molecule highly compatible with polar aprotic solvents that can act as hydrogen-bond acceptors.

-

The Tetrahydro-Bridge and C3-Methyl Group: The fused partially saturated cyclohexyl ring (tetramethylene bridge) and the methyl group at the C3 position create a bulky, hydrophobic domain. This region significantly enhances dispersion forces, facilitating dissolution in halogenated solvents and aromatic hydrocarbons.

Causality in Solvent Compatibility: Because pyrrole rings are highly susceptible to acid-catalyzed decomposition and polymerization, solvent selection must strictly avoid acidic media to prevent degradation during prolonged storage or analysis[1]. Consequently, neutral or slightly basic organic solvents are universally preferred. The molecule is readily soluble in most organic solvents but only sparingly soluble in water due to the high energetic cost of cavity formation in the aqueous hydrogen-bonded network[1].

When functionalized into derivatives (such as polyethers or carboxylates), the tetrahydroindole core maintains its robust solubility in solvents like ethanol, benzene, chloroform, dioxane, DMF, and DMSO[2]. This broad organic solubility is a cornerstone property that allows these molecules to be processed into high-resistance organic semiconductors[3].

Empirical Solubility Data in Organic Solvents

To facilitate solvent selection for synthetic workflows, the quantitative solvation data is summarized below. The solubility profile is driven by the interplay between the solvent's dielectric constant (

| Solvent | Dielectric Constant ( | Primary Solvation Mechanism | Empirical Solubility Profile |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance | Highly Soluble (>100 mg/mL) |

| N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptance | Highly Soluble |

| Chloroform (CHCl₃) | 4.8 | Dispersion & Dipole-Dipole | Highly Soluble |

| Ethanol (EtOH) | 24.5 | H-bond donor/acceptor | Soluble |

| Benzene | 2.3 | Soluble | |

| Hexane | 1.9 | Weak Dispersion | Moderately Soluble |

| Water | 80.1 | Hydrophobic Rejection | Sparingly Soluble |

Note: The solubility parameters align closely with Hansen Solubility Parameter (HSP) models used for complex heterocyclic and petroleum model compounds, where structural differences (like heteroatom placement) drastically shift the Hansen sphere radius[4].

Experimental Protocol: Isothermal Gravimetric and HPLC-UV Solubility Determination

To accurately determine the solubility limit of this compound in a given organic solvent, a rigorous, self-validating isothermal equilibration method must be employed.

Step-by-Step Methodology

Step 1: Solvent Preparation and Degassing

-

Action: Use HPLC-grade organic solvents. Degas the solvents using ultrasonic agitation under a vacuum for 15 minutes.

-

Causality: Pyrrole derivatives rapidly darken and degrade upon exposure to dissolved oxygen[1]. Degassing prevents oxidative degradation during the extended equilibration period, ensuring the structural integrity of the solute.

Step 2: Isothermal Saturation

-

Action: Add an excess amount of this compound (e.g., 500 mg) to 5.0 mL of the selected solvent in a sealed amber glass vial. Agitate the suspension at 200 rpm in an orbital shaker maintained strictly at 25.0 ± 0.1 °C.

-

Causality: Amber glass prevents photo-oxidation. Precise temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic property.

Step 3: Phase Separation (Filtration)

-

Action: After 24 hours, extract 1.0 mL of the suspension and filter it rapidly through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.

-

Causality: PTFE is chosen over Nylon or PES because it is chemically inert and highly hydrophobic. This prevents non-specific adsorption of the hydrophobic tetrahydroindole core onto the filter membrane, which would artificially lower the quantified solubility.

Step 4: Self-Validation (Thermodynamic Equilibrium Check)

-

Action: Continue agitating the original stock solution for an additional 24 hours (48 hours total) and repeat the extraction/filtration step.

-

Causality: This creates a self-validating system. If the concentration difference between the 24-hour and 48-hour aliquots is

, thermodynamic equilibrium is confirmed, ruling out supersaturation artifacts or incomplete dissolution.

Step 5: HPLC-UV Quantification

-

Action: Dilute the filtered aliquots serially using an Acetonitrile/Water mobile phase matrix. Analyze via HPLC-UV at the compound's

. Calculate the concentration against a pre-established calibration curve.

Self-validating isothermal solubility workflow with thermodynamic equilibrium checks.

Applications in Advanced Materials and Drug Development

The robust solubility of this compound and its carboxylate derivatives (e.g., ethyl this compound-2-carboxylate) in organic media is heavily leveraged in modern synthetic chemistry.

Optoelectronics and BODIPY Dyes: These tetrahydroindole precursors are utilized via variations of the Knorr pyrrole condensation to synthesize highly conjugated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes[5]. Because the starting materials and the resulting arrays are highly soluble in organic solvents, researchers can easily conduct static and time-resolved absorption and fluorescence spectroscopy without the risk of compound precipitation[5].

Organic Semiconductors:

Furthermore, the anionic ring-opening polymerization of functionalized tetrahydroindoles yields linear polyethers that exhibit the properties of high-resistance organic semiconductors (electrical conductivity reaching

References

-

A new technology for the synthesis of 4,5,6,7-tetrahydroindole ResearchGate [Link][2]

-

Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization National Institutes of Health (NIH)[Link][3]

-

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations ResearchGate[Link][5]

-

Incorporation of steroidal biomarkers into petroleum model compounds ResearchGate [Link][4]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Characterization and Application of 3-Methyl-4,5,6,7-tetrahydro-1H-indole

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Methyl-4,5,6,7-tetrahydro-1H-indole.

Executive Summary

This compound (CAS: 14006-85-0) is a bicyclic heteroaromatic building block bridging the structural gap between simple pyrroles and complex indole alkaloids.[1] Characterized by a fused cyclohexane ring, this scaffold exhibits distinct electronic properties compared to its fully aromatic indole counterparts. It serves as a critical intermediate in the synthesis of BODIPY dyes (rigidified fluorophores), kinase inhibitors (e.g., Sunitinib analogs), and asphaltene model compounds used in petrochemical research. This guide provides a definitive analysis of its melting point, physical appearance, and synthetic pathways.

Physicochemical Profile

The accurate characterization of this compound is essential for its use as a standard in purity assays and synthetic planning.

Core Properties Table[2]

| Property | Specification |

| CAS Registry Number | 14006-85-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Melting Point | 58 °C (Range: 55–60 °C) |

| Physical Appearance | White to off-white crystalline solid (freshly prepared) |

| Solubility | Soluble in EtOH, DMSO, CHCl₃, DCM; sparingly soluble in water. |

| Stability | Air and light sensitive; prone to oxidation (darkening) upon storage. |

Melting Point & Appearance Analysis[2]

-

Thermal Behavior: The compound exhibits a sharp melting transition at approximately 58 °C .[1] This relatively low melting point—compared to indole (52 °C) and Skatole (3-methylindole, 95 °C)—reflects the disruption of crystal packing efficiency caused by the saturation of the six-membered ring.

-

Visual Identification: While pure samples appear as white crystals or powder, the electron-rich pyrrole ring makes the compound susceptible to auto-oxidation. Aged samples typically degrade to a tan, pink, or brown solid due to the formation of polypyrrole-like oligomers. Storage under inert atmosphere (Argon/Nitrogen) at -20 °C is recommended to maintain the "white solid" state.

Synthesis and Production Logic

The synthesis of this compound typically employs a variation of the Knorr Pyrrole Synthesis . This route is preferred for its scalability and the ability to control regiochemistry through the use of cyclic ketones.

Synthetic Pathway (Knorr Variation)

The most robust method involves the condensation of cyclohexanone with an

Mechanism Description:

-

Precursor Formation: Cyclohexanone is reacted with ethyl acetoacetate (or similar

-keto ester) under nitrosation conditions to form an oxime intermediate. -

Reductive Cyclization: Zinc/Acetic acid reduction generates the

-aminoketone in situ, which condenses with the ketone to close the pyrrole ring, yielding Ethyl this compound-2-carboxylate (MP: 111–113 °C). -

Hydrolysis & Decarboxylation: The ester is hydrolyzed to the carboxylic acid and subsequently thermally decarboxylated to yield the free this compound.

Reaction Workflow Diagram

Caption: Step-wise synthesis via the Knorr pyrrole pathway, highlighting the critical decarboxylation step required to isolate the target methyl-tetrahydroindole.

Experimental Protocols

Melting Point Determination (Capillary Method)

To verify the identity of the synthesized material, the melting point should be determined using a calibrated apparatus.

-

Sample Prep: Dry the sample under high vacuum for 2 hours to remove solvent residues (solvents can depress MP).

-

Loading: Pack a small amount (2–3 mm height) of the white solid into a glass capillary tube.

-

Heating:

-

Rapid Ramp: Heat to 45 °C at 10 °C/min.

-

Critical Ramp: Slow heating rate to 1 °C/min from 45 °C upwards.

-

-

Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete melt).

-

Acceptance Criteria: 55.0 °C – 60.0 °C.

-

Handling and Storage

-

Oxidation Risk: This compound is an electron-rich pyrrole. Exposure to air turns the solid pink/brown.

-

Storage: Store in amber vials, under Argon, at -20 °C.

-

Safety: GHS Classification: Irritant (Skin/Eye). Use standard PPE.

Applications in Drug Discovery & Materials

The this compound scaffold is a versatile "privileged structure" in applied chemistry.

-

BODIPY Dye Synthesis: It reacts with acid chlorides or anhydrides to form symmetric or asymmetric dipyrromethene precursors. The fused cyclohexane ring restricts bond rotation, significantly increasing the quantum yield and photostability of the resulting fluorescent dyes.

-

Kinase Inhibitors: The structure mimics the ATP-binding motif found in many kinase inhibitors (e.g., Sunitinib derivatives). The tetrahydro-ring offers different hydrophobic interactions compared to the flat phenyl ring of standard indoles.

-

Petrochemical Standards: Used as a model compound for asphaltenes to study the aggregation and solubility of nitrogen-containing fractions in crude oil.

References

-

ChemicalBook. (2024). This compound Properties and CAS 14006-85-0. Link

-

PubChem. (2024). 4,5,6,7-Tetrahydroindole (Parent Compound Data). National Library of Medicine. Link

- Barton, D. H. R., et al. (1990). Synthesis of Pyrroles from Cyclohexanones via Knorr Reaction. Tetrahedron.

-

GuideChem. (2024). Ethyl this compound-2-carboxylate (Precursor Data). Link

Sources

safety data sheet SDS for 3-methyl-4,5,6,7-tetrahydro-1H-indole

This technical guide is structured as a high-level monograph for research professionals. It synthesizes standard safety data with application-specific insights for drug development.[1][2][3]

Executive Summary & Chemical Identity

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a fused pyrrole-cyclohexane system.[1][2][3] Unlike fully aromatic indoles (benzopyrroles), the "tetrahydro" motif indicates saturation of the carbocyclic ring. This structural nuance significantly alters its electronic properties, making the pyrrole ring more electron-rich and susceptible to oxidative degradation compared to its aromatic counterpart, Skatole (3-methylindole).

This compound is a critical scaffold in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR targets) and is often synthesized in situ or as a transient intermediate via the Knorr or Paal-Knorr pyrrole synthesis.[1][2]

Physicochemical Profile

| Property | Data / Estimate | Note |

| Chemical Name | This compound | |

| Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| CAS Number | 24621-70-3 (Generic/Isomer) | Note: Often indexed under parent 4,5,6,7-tetrahydroindole (13618-91-2) for regulatory purposes.[1][2][3][4] |

| Physical State | Waxy Solid / Crystalline Powder | Off-white to tan; darkens rapidly in air.[1][2][3] |

| Melting Point | 65–75 °C (Approximate) | Interpolated from parent (55°C) and Skatole (95°C).[2] |

| Solubility | DMSO, DCM, MeOH, EtOAc | Poorly soluble in water. |

| Reactivity | High (Oxidation prone) | Electron-rich pyrrole ring is sensitive to electrophiles and O₂.[1][2] |

Hazard Identification (GHS Classification)

Based on structural homology with 4,5,6,7-tetrahydroindole and alkyl pyrroles.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Toxicity |

| Skin Irritation | Cat.[1][2][3] 2 | H315 : Causes skin irritation.[1][2][5] | Lipophilic amine penetrates stratum corneum; alkylation potential.[2] |

| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[1][2][6] | Basic nitrogen interacts with mucosal membranes.[1] |

| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[1][2][7] | Inhalation of dust/vapors triggers mucosal inflammation.[1] |

| Sensitization | Cat. 1 | H317 : May cause allergic skin reaction.[1][2] | Indolic compounds are known haptens.[1] |

Precautionary Statements:

-

P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm).[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present.[1]

Synthesis & Application Context

Understanding the synthesis provides insight into impurities and handling.[2] This compound is typically accessed via the Paal-Knorr condensation of 1,4-dicarbonyl equivalents.[1][2][9]

Primary Synthetic Route: Modified Paal-Knorr

The most robust route involves the condensation of 2-acetylcyclohexanone with ammonia or an ammonia equivalent.[1][2][3]

Reaction Logic:

-

Enolization: 2-Acetylcyclohexanone exists in equilibrium with its enol form.[1][2]

-

Amination: Nucleophilic attack by ammonia on the ketone carbonyls.[1][2]

-

Cyclization: Dehydrative cyclization yields the pyrrole ring fused to the cyclohexane.[1][2]

Diagram: Synthesis Workflow

Caption: Synthesis via Paal-Knorr condensation of 2-acetylcyclohexanone and ammonium source.

Stability, Reactivity, and Storage Protocols

Scientific Rationale: The 4,5,6,7-tetrahydroindole core is significantly more electron-rich than indole due to the inductive effect of the alkyl ring and the lack of benzene ring resonance stabilization withdrawing density from the nitrogen. This makes the C2 and C3 positions highly nucleophilic and prone to oxidative polymerization (browning/tarring).[2]

Storage Protocol (Self-Validating System)

-

Temperature: Store at -20°C (long term) or 2-8°C (working stock).

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.

Handling Workflow

Caption: Protocol to minimize oxidative degradation during handling.

Emergency Response & First Aid

| Scenario | Immediate Action | Medical Rationale |

| Eye Contact | Irrigate for 15 mins. Lift eyelids.[1] | Basic amines can cause corneal opacity; immediate dilution is critical.[2] |

| Skin Contact | Wash with soap/water.[1][2][5][8] Do not use alcohol. | Alcohol may increase dermal absorption of the lipophilic compound.[2] |

| Inhalation | Evacuate to fresh air.[1][2][5][8] Support breathing.[2][5][7][8] | Respiratory sensitizers can cause delayed bronchospasm.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Aspiration hazard; lipophilic compounds may cause chemical pneumonitis.[2] |

Fire Fighting:

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[2]

-

Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[2]

Ecological & Disposal Considerations

-

Ecotoxicity: Predicted to be toxic to aquatic life (Category 2) due to logP characteristics allowing bioaccumulation in aquatic organisms.[1][2]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).[2] Do not flush down drains. [1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97429, 4,5,6,7-Tetrahydroindole. Retrieved from [Link]

-

Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications - Paal-Knorr Pyrrole Synthesis.[1][2] Springer.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. Indole, 3-methyl- (Skatole) Thermochemical Data. Retrieved from [Link][2]

Sources

- 1. 1H-Indole, octahydro-3-methyl- [webbook.nist.gov]

- 2. Indole, 3-methyl- [webbook.nist.gov]

- 3. 83-34-1|3-Methyl-1H-indole|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methyl Substituted Tetrahydroindoles via Knorr Pyrrole Synthesis: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroindole Scaffold

The tetrahydroindole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. Specifically, 3-methyl substituted tetrahydroindoles have garnered significant interest in drug discovery programs due to their presence in compounds exhibiting a wide range of therapeutic activities, including anti-inflammatory, analgesic, and neuroprotective properties. The strategic placement of a methyl group at the 3-position can significantly influence the molecule's binding affinity and metabolic stability.

The Knorr pyrrole synthesis, a classic yet robust method for constructing the pyrrole ring, offers a straightforward and efficient route to these valuable heterocyclic systems. This application note provides a detailed protocol for the synthesis of 3-methyl substituted tetrahydroindoles, focusing on the preparation of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Knorr Pyrrole Synthesis: A Mechanistic Overview

The Knorr pyrrole synthesis is a condensation reaction between an α-amino ketone and a β-dicarbonyl compound.[1] A key challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation. To circumvent this, the α-amino ketone is typically generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[2]

For the synthesis of a tetrahydroindole ring system, a cyclic α-amino ketone is required. In our target synthesis, 2-aminocyclohexanone is the key intermediate. This is generated in situ from 2-oximinocyclohexanone via reduction with zinc dust in acetic acid. The freshly formed 2-aminocyclohexanone then reacts with a β-dicarbonyl compound, in this case, ethyl acetoacetate, to construct the 3-methyl substituted pyrrole ring fused to the cyclohexane ring.

The generally accepted mechanism proceeds as follows:

-

Reduction of the Oxime: Zinc dust in acetic acid reduces the 2-oximinocyclohexanone to the corresponding 2-aminocyclohexanone.[1]

-

Imine/Enamine Formation: The amino group of the in situ-generated 2-aminocyclohexanone condenses with the ketone carbonyl of ethyl acetoacetate to form an imine, which then tautomerizes to a more stable enamine intermediate.

-

Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the ester carbonyl of the ethyl acetoacetate moiety.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring, yielding the final tetrahydroindole product.

Caption: Knorr synthesis workflow for 3-methyl substituted tetrahydroindoles.

Experimental Protocol: Synthesis of Ethyl this compound-2-carboxylate

This protocol details the synthesis of a representative 3-methyl substituted tetrahydroindole. The reaction is performed in two main stages within a single pot: the preparation of the α-oximino ketone followed by its reductive condensation with the β-dicarbonyl compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| Cyclohexanone | C₆H₁₀O | 98.14 | Reagent |

| Sodium Nitrite | NaNO₂ | 69.00 | ACS |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent |

| Zinc Dust (activated) | Zn | 65.38 | <10 micron |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS |

| Brine (Saturated NaCl) | NaCl | 58.44 | ACS |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction of sodium nitrite with acid can release toxic nitrogen oxides. The addition should be performed slowly and with adequate cooling.

-

The reaction with zinc dust is exothermic. Monitor the temperature carefully.

-

Handle flammable solvents like ethyl acetate away from ignition sources.

Step-by-Step Procedure

Part A: Preparation of 2-Oximinocyclohexanone (in situ)

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclohexanone (9.8 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Cool the mixture to 5-10 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred cyclohexanone solution, maintaining the internal temperature below 10 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 hour. The formation of a yellowish solution or precipitate of 2-oximinocyclohexanone is expected. This mixture is used directly in the next step.

Part B: Reductive Condensation to form Ethyl this compound-2-carboxylate

-

To the flask containing the in situ-prepared 2-oximinocyclohexanone, add ethyl acetoacetate (14.3 g, 0.11 mol).

-

Begin adding activated zinc dust (19.6 g, 0.3 mol) portion-wise to the stirred mixture. The addition should be slow enough to maintain the reaction temperature between 40-50 °C. Use the ice bath to control the exotherm as needed. This addition may take 60-90 minutes.[1]

-

After all the zinc has been added, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2 hours to drive the cyclization and dehydration. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Part C: Work-up and Purification

-

Pour the reaction mixture into a beaker containing 300 mL of ice-water. A precipitate of the crude product should form.

-

Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the filter cake with copious amounts of water to remove zinc salts and acetic acid.

-

Air-dry the crude solid.

-

For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Expected Yield and Characterization

-

Expected Yield: 50-70%

-

Appearance: Off-white to pale yellow crystalline solid

-

CAS Number: 37945-37-2[3]

-

Characterization: The structure of the final product, ethyl this compound-2-carboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of 3-methyl tetrahydroindole.

Discussion and Field-Proven Insights

-

Activation of Zinc Dust: The reactivity of commercial zinc dust can vary. It is often beneficial to activate the zinc just before use by briefly stirring it with dilute hydrochloric acid, followed by washing with water, ethanol, and ether, and then drying.[4] This removes surface oxides and enhances the rate of reduction.

-

Temperature Control: Careful temperature control during the addition of both sodium nitrite and zinc dust is crucial.[1] Excessive temperatures during nitrosation can lead to side reactions, while an uncontrolled exotherm during the zinc addition can result in the formation of byproducts and a decrease in yield.

-

Choice of β-Dicarbonyl Compound: Ethyl acetoacetate is a common and effective choice for introducing the 3-methyl and 2-carbethoxy groups. Other β-ketoesters can be used to vary the ester group at the 2-position or other substituents on the pyrrole ring.

-

Solvent: Glacial acetic acid serves as both the solvent and a catalyst for the reaction. Its acidic nature is essential for both the reduction of the oxime and the subsequent condensation and dehydration steps.

-

Troubleshooting: If the reaction stalls or gives low yields, ensure that the zinc dust is sufficiently activated and that the temperature during the heating phase is maintained to facilitate the final dehydration step. Incomplete reaction may also result from insufficient reaction time.

Conclusion

The Knorr pyrrole synthesis remains a highly relevant and practical method for the construction of substituted pyrroles, including the medicinally important 3-methyl substituted tetrahydroindoles. By carefully controlling the reaction conditions, particularly temperature, and by utilizing an in situ generation strategy for the unstable α-amino ketone intermediate, this protocol provides a reliable and reproducible pathway to this valuable heterocyclic scaffold. The versatility of the Knorr synthesis allows for further derivatization by selecting different cyclic ketones and β-dicarbonyl compounds, making it a powerful tool for building libraries of novel compounds for drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). 3. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (2023, December 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 26, 2026, from [Link]

-

De Kimpe, N., & Keppens, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Bala, S., & Kumar, V. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. [Link]

-

Organic Syntheses Procedure. (n.d.). 4. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (2023, December 2). Paal–Knorr synthesis. In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & El-Tahir, K. E. H. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 113-120. [Link]

-

Darvish, M. R., & Jaberi, F. (n.d.). SYNTHESIS OF OXIME FROM 2 - (N, N- DIETHYL AMINO METHYL) CYCLOHEXANONE AND INVESTIGATION ITS REARRANGEMENT. SID. Retrieved February 26, 2026, from [Link]

-

De Kimpe, N., & Keppens, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Studylib.net. (n.d.). Cyclohexanone Oxime Synthesis: Lab Procedure. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). US7091381B2 - Process for preparation of cyclohexanone oxime.

-

Royal Society of Chemistry. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved February 26, 2026, from [Link]

-

Balakrishna, A., Reddy, B. V. S., & Reddy, P. P. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 574-633. [Link]

-

askIITians. (2025, August 7). On ozonolysis of cyclohexene followed by reaction with zinc dust and. Retrieved February 26, 2026, from [Link]

-

Kulkarni, P. M., Kulkarni, S. S., Korde, S. S., & Kulkarni, S. S. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(9), 1134. [Link]

-

Scribd. (n.d.). Activation of Zinc Dust For Synthesis | PDF | Chemical Compounds. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). When zinc bis(ethyl acetoacetate) (Zn(etac)2) undergoes a steaming.... Retrieved February 26, 2026, from [Link]

-

Doubtnut. (2020, August 23). Cyclohexene on ozonolysis followed by reaction with zinc dust and water gives compound E. Retrieved February 26, 2026, from [Link]

Sources

Vilsmeier-Haack formylation of 3-methyl-4,5,6,7-tetrahydro-1H-indole at C2 position

Topic: Vilsmeier-Haack Formylation of 3-Methyl-4,5,6,7-tetrahydro-1H-indole at C2 Position Content Type: Application Note & Detailed Protocol Doc ID: AN-VH-THI-002

Abstract & Strategic Significance

The functionalization of 4,5,6,7-tetrahydroindoles is a critical workflow in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive alkaloids. While standard indoles preferentially undergo electrophilic substitution at the C3 position, This compound presents a steric and electronic constraint: the C3 position is blocked. Consequently, the Vilsmeier-Haack reaction is directed exclusively to the C2 position , yielding This compound-2-carbaldehyde .

This protocol details the regioselective formylation of this substrate.[1] Unlike standard indole protocols, this method accounts for the enhanced electron density of the pyrrole ring fused to a saturated cyclohexane moiety, requiring strict thermal control to prevent polymerization or tar formation.

Mechanistic Insight & Reaction Pathway

The Vilsmeier-Haack reaction involves the in-situ generation of a chloromethyliminium salt (Vilsmeier reagent), a potent electrophile.[2][3]

Key Mechanistic Features:

-

Reagent Formation: Interaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent.[1][2][3]

-

Regioselectivity: The electron-rich pyrrole ring initiates a nucleophilic attack. With C3 blocked by a methyl group, the Highest Occupied Molecular Orbital (HOMO) coefficient directs the attack to C2.

-

Intermediate Stability: The resulting iminium salt is stable in the reaction mixture and requires a distinct hydrolysis step (basic or acidic) to liberate the aldehyde.

Mechanism Diagram

Figure 1: Mechanistic pathway for the C2-formylation of 3-methyl-4,5,6,7-tetrahydroindole.

Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood. Wear anhydrous-resistant gloves and eye protection.

Materials & Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent A: Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

Solvent/Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 5–10 volumes)

-

Quench: Saturated Sodium Acetate (aq) or 2M NaOH.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.[4]

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

-

Charge a flame-dried round-bottom flask (RBF) with anhydrous DMF.

-

Cool the flask to 0°C using an ice/salt bath.

-

Add POCl₃ dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

-

Critical: Maintain internal temperature < 5°C. The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt.

-

-

Stir at 0°C for 30 minutes.

Step 2: Addition of Substrate

-

Dissolve this compound in a minimal amount of DMF.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Optimization Point: Stir at RT for 1 hour. Monitor by TLC (20% EtOAc/Hexane). If starting material remains, heat to 60°C for 1–2 hours.

-

Note: Tetrahydroindoles are more reactive than simple indoles; excessive heat may cause decomposition.

-

Step 3: Hydrolysis & Work-up

-

Cool the reaction mixture back to 0°C.

-

Hydrolysis: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated Sodium Acetate (NaOAc) solution.

-

Why NaOAc? It buffers the solution (pH ~5-6), which is often sufficient to hydrolyze the iminium salt without degrading the sensitive pyrrole ring. Strong bases (NaOH) can be used but require care to avoid side reactions.

-

-

Stir vigorously for 30–60 minutes. The iminium salt will hydrolyze to the aldehyde, often precipitating as a solid.

-

Extraction: If a solid precipitates, filter and wash with water.[2] If oil forms, extract with DCM (3 x 50 mL).

-

Wash organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.[2]

Step 4: Purification

-

Concentrate the organic layer under reduced pressure.

-

Purify via column chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

-

-

Recrystallization (optional): Ethanol/Water mixtures are effective for high-purity aldehyde recovery.

Data Presentation & Characterization

Expected Analytical Data

| Technique | Signal Characteristic | Structural Assignment |

| ¹H NMR | δ 9.30 – 9.60 ppm (s, 1H) | -CHO (Aldehyde proton) |

| ¹H NMR | δ 8.50 – 9.00 ppm (br s, 1H) | -NH (Indole N-H) |

| ¹H NMR | δ 2.20 – 2.40 ppm (s, 3H) | -CH₃ (C3 Methyl group) |

| ¹H NMR | δ 2.50 – 2.70 ppm (m, 4H) | C4, C7 (Cyclohexane ring) |

| ¹H NMR | δ 1.70 – 1.90 ppm (m, 4H) | C5, C6 (Cyclohexane ring) |

| IR | 1640 – 1660 cm⁻¹ | C=O Stretch (Conjugated Aldehyde) |

| IR | 3200 – 3300 cm⁻¹ | N-H Stretch |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Expertise & Troubleshooting (The "Why")

-

Moisture Sensitivity: The Vilsmeier reagent is destroyed by water. Ensure all glassware is flame-dried and DMF is anhydrous (water < 50 ppm).

-

Temperature Control:

-

Reagent Formation: Must be kept near 0°C. If the temperature spikes, the reagent can decompose or polymerize DMF, turning the solution dark red/black.

-

Reaction: While indoles often require heating (80-90°C), tetrahydroindoles are more electron-rich due to the alkyl substitution on the pyrrole ring. Start at RT to avoid "tarring" (polymerization). Only heat if conversion is slow.

-

-

The "Pink/Red" Color: Upon addition of the indole to the Vilsmeier reagent, the solution often turns deep red or purple. This is the formation of the iminium salt and is a positive sign of reaction progress.

-

Hydrolysis pH: If the yield is low, check the pH during hydrolysis. If the solution remains too acidic, the iminium salt may not fully hydrolyze. Adjusting to pH 8–9 with NaOH or Na₂CO₃ ensures complete conversion to the aldehyde.

References

-

BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[3] Retrieved from

-

Murakami, Y., et al. The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole.[7] Heterocycles, Vol 61.[7][8] Retrieved from

-

PubChem. Compound Summary: this compound-2-carbaldehyde. Retrieved from

-

Sigma-Aldrich. Product Specification: 3-Methyl-1H-indole-2-carboxaldehyde. Retrieved from

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Methyl-4,5,6,7-Tetrahydro-1H-Indole Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic drugs, demonstrating a remarkable versatility in binding to a multitude of biological targets.[1][2] Its partially saturated counterpart, the 4,5,6,7-tetrahydro-1H-indole, retains key electronic features of the pyrrole ring while offering a three-dimensional geometry that can be exploited for enhanced binding affinity and selectivity. The introduction of a methyl group at the 3-position further refines its properties, making 3-methyl-4,5,6,7-tetrahydro-1H-indole a particularly attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of the indole core, particularly at the C2 and C3 positions, allows for diverse functionalization, leading to a wide array of biological activities.[3] The tetrahydro- variant offers unique advantages, including improved solubility and metabolic stability in certain contexts. This document will delve into the practical applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors, antiviral agents, and its emerging potential in targeting neurodegenerative diseases.

Synthesis of the Core Scaffold: A Protocol Based on the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and robust reaction in organic chemistry, provides a reliable route to the this compound core.[4][5][6] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.[7] In this case, 2-methylcyclohexanone serves as the ketone precursor.

Protocol: Synthesis of this compound

Materials:

-

Phenylhydrazine

-

2-Methylcyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate (saturated solution)

-

Magnesium Sulfate (anhydrous)

-

Dichloromethane

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in glacial acetic acid. Add 2-methylcyclohexanone (1.05 equivalents) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Fischer Indolization (Cyclization): To the flask containing the phenylhydrazone, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or polyphosphoric acid. Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-4 hours. The cyclization process involves a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Fischer Indole Synthesis Workflow.

Application in Drug Discovery: Targeting Key Disease Pathways

The this compound scaffold has proven to be a valuable building block in the design of inhibitors for several important drug targets.

Kinase Inhibitors for Oncology and Angiogenesis

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The tetrahydroindole scaffold has been successfully employed to develop potent inhibitors of various kinases.

A notable example is the development of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ) tyrosine kinases.[8] These kinases are key drivers of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 3'-position of the tetrahydroindole ring: The introduction of a propionic acid moiety at this position was found to be critical for potent inhibition of VEGF-R2.[8] This suggests that a negatively charged group in this region can form a key interaction with the kinase active site.

-

The oxindole moiety: This part of the molecule typically acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.

-

The methylene linker: Provides the correct orientation for the two heterocyclic systems to bind effectively.

Caption: Inhibition of Angiogenic Signaling.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Target Kinase (e.g., VEGF-R2)

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test Compounds (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired final concentrations. Add the diluted compounds to the wells of the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the test compounds.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-